3-Isocyanato-1-(trifluoroacetyl)piperidine
Overview
Description
3-Isocyanato-1-(trifluoroacetyl)piperidine is a chemical compound characterized by the presence of an isocyanate group and a trifluoroacetyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-1-(trifluoroacetyl)piperidine typically involves the reaction of 1-(trifluoroacetyl)piperidine with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane and the presence of a base to neutralize any acidic by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced reaction monitoring techniques can help optimize the production process and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-1-(trifluoroacetyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization Reactions: The isocyanate group can react with itself or other isocyanates to form polyurethanes or polyureas.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective formation of the desired products.
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and various adducts depending on the specific reagents used.
Scientific Research Applications
3-Isocyanato-1-(trifluoroacetyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-Isocyanato-1-(trifluoroacetyl)piperidine involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to modify other molecules, such as proteins and polymers, by forming stable urea or carbamate linkages. The trifluoroacetyl group can also influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Isocyanato-3-(trifluoroacetyl)piperidine
- 3-Isocyanato-1-(fluoroacetyl)piperidine
- 3-Isocyanato-1-(acetyl)piperidine
Uniqueness
3-Isocyanato-1-(trifluoroacetyl)piperidine is unique due to the presence of both the isocyanate and trifluoroacetyl groups, which impart distinct chemical properties. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring high thermal stability and chemical resistance. Additionally, the isocyanate group provides versatility in chemical reactions, allowing the compound to be used in a wide range of synthetic and industrial processes.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-isocyanatopiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)7(15)13-3-1-2-6(4-13)12-5-14/h6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIESDMPBYSIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001338 | |
Record name | 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80591-41-9, 808764-41-2 | |
Record name | 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-1-(3-isocyanatopiperidin-1-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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